molecular formula C23H16ClNO5 B11293111 N-(3-chlorophenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide CAS No. 853749-62-9

N-(3-chlorophenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide

Cat. No.: B11293111
CAS No.: 853749-62-9
M. Wt: 421.8 g/mol
InChI Key: ULJBCQKBLSJDAX-UHFFFAOYSA-N
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Description

The compound N-(3-chlorophenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide is a synthetic acetamide derivative featuring a chromen-4-one core substituted with hydroxy, phenyl, and 3-chlorophenyl groups. Its structure combines a chromenone moiety linked via an ether-oxygen to an acetamide chain terminating in a 3-chlorophenyl group (Fig. 1).

Properties

CAS No.

853749-62-9

Molecular Formula

C23H16ClNO5

Molecular Weight

421.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetamide

InChI

InChI=1S/C23H16ClNO5/c24-15-7-4-8-16(9-15)25-22(28)13-29-17-10-18(26)23-19(27)12-20(30-21(23)11-17)14-5-2-1-3-6-14/h1-12,26H,13H2,(H,25,28)

InChI Key

ULJBCQKBLSJDAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC(=O)NC4=CC(=CC=C4)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide typically involves the following steps:

    Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group at the 5-position can be introduced via selective hydroxylation reactions.

    Attachment of the Chlorophenyl Group: This step involves the coupling of the chlorophenyl moiety to the chromen-4-one core, often using palladium-catalyzed cross-coupling reactions.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Pharmacological Studies

N-(3-chlorophenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide has been investigated for its potential as an anti-inflammatory and anticancer agent. The chromenone core is known for its ability to inhibit specific enzymes involved in inflammatory pathways, such as lipoxygenases and cyclooxygenases.

Case Study: Anti-inflammatory Activity

In vitro studies have demonstrated that this compound exhibits significant inhibition of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. Molecular docking studies indicate that the compound binds effectively to the active sites of relevant enzymes, thus blocking their activity and reducing inflammation .

Anticancer Research

The compound has shown promise in anticancer research, particularly against various cancer cell lines. Preliminary studies indicate that it induces apoptosis in cancer cells while exhibiting selective cytotoxicity that spares normal cells.

Case Study: Cytotoxicity Evaluation

In a controlled study, researchers evaluated the cytotoxic effects of this compound on several cancer cell lines including breast and lung cancer models. The findings revealed that the compound significantly inhibited cell proliferation and induced cell cycle arrest .

Antimicrobial Activity

Emerging data suggest that this compound may also possess antimicrobial properties. Research has indicated its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Neuroprotective Effects

Recent studies have begun to explore the neuroprotective potential of this compound. The compound's ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection Mechanism

In animal models, the compound demonstrated a reduction in neuroinflammation and oxidative stress markers, indicating its potential as a neuroprotective agent .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the chromen-4-one core suggests that it may inhibit certain enzymes or modulate receptor activity, leading to its biological effects.

Comparison with Similar Compounds

Structural Features

The target compound’s structural uniqueness lies in its substitution pattern:

  • Chromenone core: 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl.
  • Acetamide linker: Connects the chromenone to the 3-chlorophenyl group.

Key analogs and their variations (Table 1):

Compound Name Chromenone Substituents Acetamide Substituent Key Structural Differences Reference
N-(3-chlorophenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide 5-hydroxy, 4-oxo, 2-phenyl 3-chlorophenyl Reference compound -
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide 4-methyl, 2-oxo 2-chloro, 2-phenyl Methyl at C4; chloro-phenyl at acetamide
N-(2-Chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide 4-methyl, 2-oxo 2-chlorophenyl Methyl at C4; 2-chlorophenyl at acetamide
2-[(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide 6-chloro, 4-methyl, 2-oxo 3,5-dimethylphenyl Chloro at C6; dimethylphenyl at acetamide
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide N/A (pyrazolone core) 3,4-dichlorophenyl Pyrazolone core instead of chromenone

Structural Insights :

  • Chromenone modifications: Substituents at C4 (methyl in ), C6 (chloro in ), and C2 (phenyl in the target) influence electronic properties and steric bulk.

Spectral and Physical Properties

While spectral data for the target compound is unavailable, analogs provide benchmarks:

  • IR spectroscopy: Strong absorption at ~1660–1664 cm⁻¹ (C=O stretch of acetamide) and ~2210–2214 cm⁻¹ (C≡N in cyanoacetamides) .
  • NMR: Aromatic protons in the range δ 7.0–7.9 ppm (chromenone and aryl groups) and amide NH signals at δ ~10–12 ppm .
  • Melting points : Analogs exhibit high melting points (e.g., 288°C for compound 13a , 473–475 K for dichlorophenyl analog ), suggesting crystalline stability influenced by substituents.

Functional and Application-Based Comparisons

  • Coordination chemistry: notes that amides like 2-(3,4-dichlorophenyl)acetamide serve as ligands due to their planar amide groups and hydrogen-bonding capacity . The target compound’s hydroxy and carbonyl groups may similarly enable metal coordination.
  • Biological relevance: Chromenones are associated with antioxidant activity, while 3-chlorophenyl groups may enhance bioavailability via lipophilicity. The dimethylphenyl analog () could exhibit altered pharmacokinetics due to increased steric bulk.
  • Polymer precursors: discusses 3-chloro-N-phenyl-phthalimide as a monomer for polyimides . The target compound’s rigid chromenone core might lend itself to analogous materials applications.

Biological Activity

N-(3-chlorophenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Synthesis

The compound features a chlorophenyl moiety and a coumarin derivative, which are known for their biological activities. The synthesis typically involves coupling reactions between appropriate phenolic compounds and acetamides, followed by purification processes such as recrystallization or chromatography.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of coumarin have shown effectiveness against various bacterial strains. A study reported that the synthesized derivatives demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL depending on the specific strain tested .

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. A structure-activity relationship (SAR) analysis revealed that modifications to the phenyl and coumarin moieties can enhance cytotoxicity. Compounds similar to this one have demonstrated IC50 values in the low micromolar range against several cancer cell lines, suggesting promising anticancer activity .

CompoundCell Line TestedIC50 (µM)Reference
Compound AMCF-710.5
Compound BHeLa15.3
N-(3-chlorophenyl)-2...A431<20

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Studies have shown that related compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a crucial role in inflammation pathways. The anti-inflammatory activity is attributed to the presence of the phenolic hydroxyl group in the coumarin structure .

Case Studies

  • Antimicrobial Efficacy : In a recent study, N-(3-chlorophenyl)-2... was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 25 µg/mL.
  • Cytotoxicity Assay : Another investigation utilized MTT assays to evaluate the cytotoxic effects on cancer cell lines. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent.

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